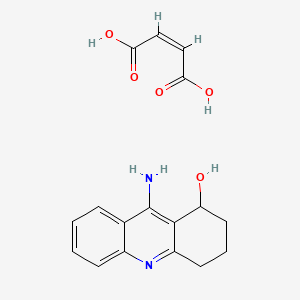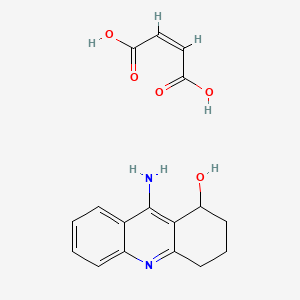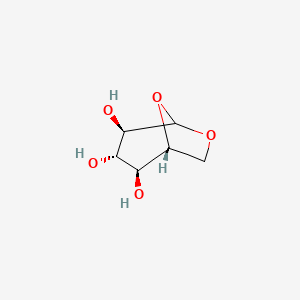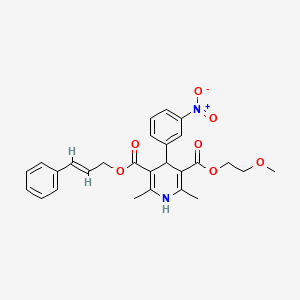
Dimethyl gambogate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dimetil gambogato es un compuesto sintético derivado del ácido gambógico, una sustancia natural que se encuentra en la resina del árbol Garcinia hanburyi. El ácido gambógico ha sido estudiado por sus posibles propiedades anticancerígenas, y el dimetil gambogato es uno de sus derivados diseñados para mejorar estas propiedades .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dimetil gambogato normalmente implica la metilación del ácido gambógico. Este proceso se puede lograr a través de varios métodos, incluyendo el uso de agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el hidróxido de sodio . Las condiciones de reacción a menudo requieren temperaturas controladas y solventes específicos para asegurar que el producto deseado se obtenga con alta pureza.
Métodos de producción industrial
La producción industrial del dimetil gambogato sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de agentes metilantes y bases de grado industrial, con un monitoreo cuidadoso de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones
El dimetil gambogato experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como el metóxido de sodio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y bases (por ejemplo, hidróxido de sodio). Las condiciones de reacción varían dependiendo de la transformación deseada, pero normalmente implican temperaturas controladas y solventes específicos .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción. Por ejemplo, la oxidación del dimetil gambogato puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción del dimetil gambogato involucra su interacción con objetivos moleculares y vías específicas. Se ha demostrado que inhibe la actividad de ciertas enzimas involucradas en la proliferación y supervivencia celular, lo que lleva a la inducción de la apoptosis en las células cancerosas . El compuesto también afecta varias vías de señalización, incluidas las vías NF-κB y ERK1/2, que desempeñan un papel en la inflamación y la supervivencia celular .
Comparación Con Compuestos Similares
El dimetil gambogato se puede comparar con otros compuestos similares, tales como:
Ácido gambógico: El compuesto original del que se deriva el dimetil gambogato.
Fumarato de dimetilo: Otro compuesto con propiedades antiinflamatorias e inmunomoduladoras.
Carbonato de dimetilo: Un reactivo versátil utilizado en la síntesis orgánica.
El dimetil gambogato se destaca por sus propiedades anticancerígenas específicas y su potencial uso en el desarrollo de fármacos .
Propiedades
Fórmula molecular |
C40H48O8 |
|---|---|
Peso molecular |
656.8 g/mol |
Nombre IUPAC |
methyl (Z)-4-[12-methoxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4,6(11),9,12,15-pentaen-19-yl]-2-methylbut-2-enoate |
InChI |
InChI=1S/C40H48O8/c1-22(2)12-11-17-38(8)18-16-27-32(46-38)26(14-13-23(3)4)34-30(33(27)44-9)31(41)28-20-25-21-29-37(6,7)48-39(35(25)42,40(28,29)47-34)19-15-24(5)36(43)45-10/h12-13,15-16,18,20,25,29H,11,14,17,19,21H2,1-10H3/b24-15- |
Clave InChI |
LFSCNWNADRUBLS-IWIPYMOSSA-N |
SMILES isomérico |
CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC)C(=O)C4=CC5CC6C4(O3)C(C5=O)(OC6(C)C)C/C=C(/C)\C(=O)OC)CC=C(C)C)C)C |
SMILES canónico |
CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC)C(=O)C4=CC5CC6C4(O3)C(C5=O)(OC6(C)C)CC=C(C)C(=O)OC)CC=C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-amino-1-[[1-[[(6Z)-9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B10752988.png)
![N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B10753006.png)
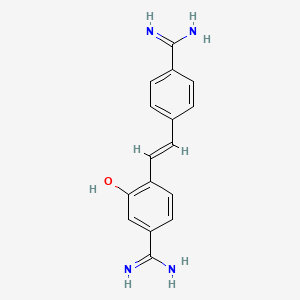
![7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10753020.png)
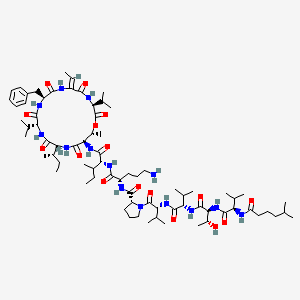
![[(2R,3R,4R,5R,6S,8R,10R,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753022.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753034.png)

![[(2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753044.png)
![N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B10753065.png)
